molecular formula C9H10BrFO B1382262 4-Bromo-2-(ethoxymethyl)-1-fluorobenzene CAS No. 1704065-21-3

4-Bromo-2-(ethoxymethyl)-1-fluorobenzene

Cat. No. B1382262
CAS RN: 1704065-21-3
M. Wt: 233.08 g/mol
InChI Key: XCUXJSVBIRUOGY-UHFFFAOYSA-N
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Description

4-Bromo-2-(ethoxymethyl)-1-fluorobenzene, also known as 4-Bromo-2-methoxy-1-fluorobenzene, is a chemical compound that has a wide range of applications in scientific research. It is a versatile chemical that can be used in various experiments and processes, including synthesis, chromatography, and spectroscopy. The compound is also known to have biochemical and physiological effects.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis Techniques

    4-Bromo-2-(ethoxymethyl)-1-fluorobenzene can be synthesized from various starting materials like 3,4-dimethylbenzenamine through processes involving diazotization and bromination. Studies have focused on optimizing reaction conditions such as raw material rates, reaction times, and temperatures to improve yield and efficiency (Guo Zhi-an, 2009).

  • Role in Photofragmentation Studies

    The compound has been used in studies of photofragment translational spectroscopy. These studies help understand the effects of substituents like fluorine on the photodissociation dynamics of halobenzenes (Xi-Bin Gu et al., 2001).

  • Electrochemical Studies

    Electrochemical fluorination studies involving compounds like 4-Bromo-2-(ethoxymethyl)-1-fluorobenzene offer insights into side reactions and mechanisms during the fluorination of halobenzenes. This is critical in refining electrochemical processes and understanding the behavior of halogenated compounds under specific conditions (Hirohide Horio et al., 1996).

  • Use in Carbonylation Reactions

    The compound is used in carbonylative transformation reactions with various nucleophiles. It's an important aspect of synthesizing heterocyclic compounds, and studies have been conducted to explore the efficiency and yield of these reactions (Jianbin Chen et al., 2014).

  • Radical Induced Reactions

    It is also used in studies investigating radical-induced reactions in aqueous solutions, particularly focusing on the formation of radical cations. These studies are crucial in understanding the interaction of halobenzenes with reactive species like hydroxyl radicals (H. Mohan & J. Mittal, 1996).

Applications in Other Fields

  • In Lithium-Ion Batteries

    4-Bromo-2-(ethoxymethyl)-1-fluorobenzene is researched as an electrolyte additive in lithium-ion batteries. Studies show that it can enhance thermal stability, reduce flammability, and not adversely affect the normal cycle performance of these batteries (Zhang Qian-y, 2014).

  • In Fluorine Chemistry

    Its use extends to fluorine chemistry for the preparation of fluorobenzoic acid derivatives. Studies focus on the chemo- and regio-selectivity of reactions involving fluorine substituents, contributing to the development of methods for preparing fluorinated compounds (V. Boyarskiy et al., 2010).

  • Spectroscopic Investigations

    The compound is also subject to spectroscopic studies like FT-IR, FT-Raman, and UV spectroscopy to understand its molecular geometry, vibrational frequencies, and electronic properties. This aids in the development of substituted benzene compounds and their applications (D. Mahadevan et al., 2011).

properties

IUPAC Name

4-bromo-2-(ethoxymethyl)-1-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFO/c1-2-12-6-7-5-8(10)3-4-9(7)11/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCUXJSVBIRUOGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=C(C=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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